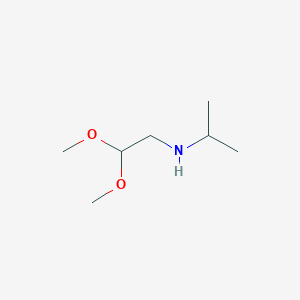
N-(2,2-Dimethoxyethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethoxyethyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO2 It is a secondary amine where the nitrogen atom is bonded to a 2,2-dimethoxyethyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethoxyethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethoxyethanol with isopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired amine as the primary product.
Industrial Production Methods
In an industrial setting, the production of (2,2-dimethoxyethyl)(propan-2-yl)amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethoxyethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(2,2-Dimethoxyethyl)(propan-2-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-dimethoxyethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethoxyethyl)(methyl)amine
- (2,2-Dimethoxyethyl)(ethyl)amine
- (2,2-Dimethoxyethyl)(butyl)amine
Uniqueness
(2,2-Dimethoxyethyl)(propan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 2,2-dimethoxyethyl and propan-2-yl groups allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)propan-2-amine |
InChI |
InChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3 |
Clave InChI |
FUJWQGZPBSWGPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


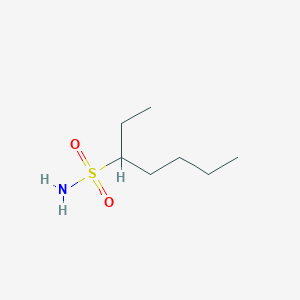
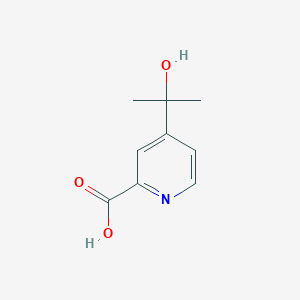


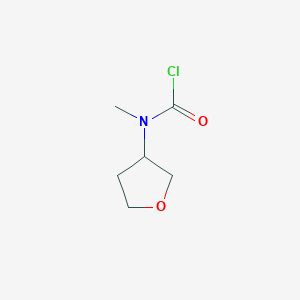
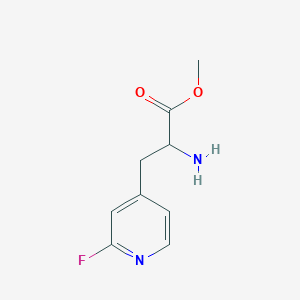
![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)
![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)

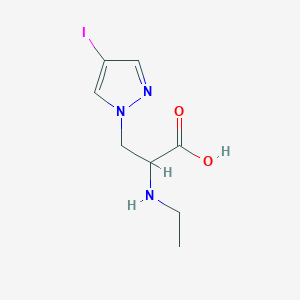
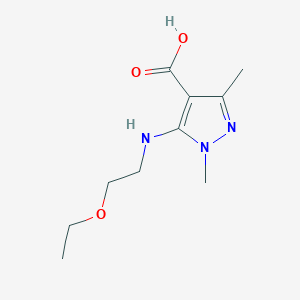
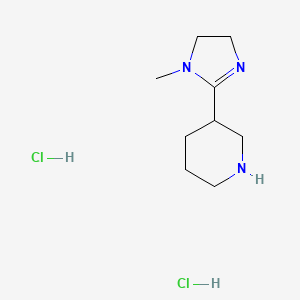
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)

